molecular formula C16H10Br2N2O3 B2740846 N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 329700-51-8

N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B2740846
CAS RN: 329700-51-8
M. Wt: 438.075
InChI Key: OUKNOMAAZQQZFE-UHFFFAOYSA-N
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Description

N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DBIBA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DBIBA is a synthetic compound that was first synthesized in 2007 by researchers from the University of California, San Diego. Since then, DBIBA has been extensively studied for its unique properties and potential applications in scientific research.

Scientific Research Applications

Anticancer Drug Synthesis and Molecular Docking

Research on similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, emphasizes the synthesis of anticancer drugs through molecular docking analysis targeting the VEGFr receptor. These studies highlight the potential of certain acetamide derivatives in cancer treatment, suggesting a possible application area for N-(2,5-dibromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in developing novel anticancer therapeutics (Sharma et al., 2018).

Green Chemistry in Drug Discovery

Another area of research focuses on environmentally friendly syntheses of analgesic and antipyretic compounds, using derivatives of acetamide. This approach indicates the growing importance of sustainable methods in drug design and discovery, potentially relevant to the synthesis and application of this compound (Reddy et al., 2014).

Chemoselective Acetylation and Drug Intermediates

Studies also explore the chemoselective acetylation of amino phenols, producing intermediates like N-(2-Hydroxyphenyl)acetamide for antimalarial drugs. Such research underscores the compound's potential as an intermediate in synthesizing therapeutically significant molecules (Magadum & Yadav, 2018).

Novel Analgesic and Antipyretic Agents

Investigations into novel water-soluble derivatives of common pain relievers like acetaminophen, leading to compounds such as N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid, further highlight the role of acetamide derivatives in medicinal chemistry. This suggests a potential application in enhancing the solubility and efficacy of existing drugs (Reddy et al., 2013).

properties

IUPAC Name

N-(2,5-dibromophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O3/c17-9-5-6-12(18)13(7-9)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKNOMAAZQQZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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